ascr#2

Description

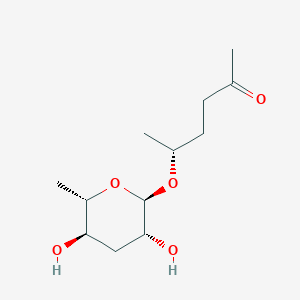

ascaroside C6 is a natural product found in Caenorhabditis elegans with data available.

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-7(13)4-5-8(2)16-12-11(15)6-10(14)9(3)17-12/h8-12,14-15H,4-6H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIFLHQRDPSWHT-IYKVGLELSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OC(C)CCC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCC(=O)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317794 | |

| Record name | Ascaroside C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-24-9 | |

| Record name | Ascaroside C6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascaroside C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Ascaroside #2 in Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #2 (ascr#2), a complex small molecule from the ascaroside family of signaling compounds, plays a pivotal and multifaceted role in the life history of the nematode Caenorhabditis elegans. This technical guide provides an in-depth overview of the functions of ascr#2, detailing the experimental methodologies used to elucidate its roles, presenting quantitative data from key studies, and visualizing the intricate signaling pathways and experimental workflows involved.

Core Functions of ascr#2: A Concentration-Dependent Switch

The biological activities of ascr#2 are exquisitely sensitive to its concentration and the presence of other synergistic ascarosides. It acts as a chemical messenger that informs individual worms about population density and the availability of mates, thereby influencing critical life decisions.

Induction of Dauer Diapause

At high concentrations, typically in the micromolar to nanomolar range, ascr#2 is a key component of the "dauer pheromone," a chemical signal that indicates overcrowding and limited resources.[1][2] In synergy with other ascarosides, particularly ascr#3 and ascr#5, it potently induces entry into the dauer larval stage, a stress-resistant, non-feeding developmental diapause that allows for survival in harsh conditions.[1][2][3] The biosynthesis of ascr#2 is dependent on the daf-22 gene, which is involved in peroxisomal β-oxidation.[1][3]

Regulation of Mating Behavior

In stark contrast to its role at high concentrations, low concentrations of ascr#2 are a crucial component of the mating signal. A synergistic blend of ascr#2, ascr#3, and ascr#4, at picomolar to low nanomolar concentrations, acts as a potent attractant for male C. elegans.[3][4][5] At the higher concentrations that induce dauer formation, this blend no longer attracts males and can even become a repellent for hermaphrodites.[3][5] This demonstrates a remarkable example of concentration-dependent functional switching of a signaling molecule.

Extension of Adult Lifespan

Beyond its roles in development and reproduction, ascr#2 has been shown to regulate aging. Exposure to ascr#2 can extend the adult lifespan of C. elegans and enhance stress resistance.[6] This effect is mediated through the sirtuin SIR-2.1 and is notably independent of the canonical insulin/IGF-1 signaling pathway that is central to dauer formation-related longevity.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of ascr#2.

| Function | Ascr#2 Concentration | Observed Effect | Synergistic Ascarosides | Reference |

| Dauer Formation | Micromolar range | Induces dauer formation. | ascr#3, ascr#5 | [1][2] |

| Male Attraction | 20 fmol | Significant male attraction in combination with ascr#3. | ascr#3, ascr#4 | [4][8] |

| Picomolar to low nanomolar | Potent male attractant. | ascr#3 | [3] | |

| Lifespan Extension | 4 nM | Significant increase in mean lifespan. | N/A | [6][9] |

| 400 nM | ~17% increase in mean lifespan. | N/A | [6][9] |

Signaling Pathways and Receptors

The perception of ascr#2 is mediated by a suite of G protein-coupled receptors (GPCRs) expressed in specific chemosensory neurons, primarily the ASK and ASI neurons.[2][10]

Key Receptors for ascr#2:

-

DAF-37: A primary receptor for ascr#2, crucial for dauer induction when expressed in ASI neurons and for hermaphrodite repulsion when in ASK neurons.[10]

-

DAF-38: Forms heterodimers with DAF-37, which is essential for a functional signaling complex.[10]

-

SRBC-64 and SRBC-66: These GPCRs also bind ascr#2 and ascr#3 to promote dauer formation.[11]

Downstream of these receptors, ascr#2 signaling integrates with conserved pathways, including the TGF-β and insulin-like signaling pathways, to regulate dauer formation.[2][11]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of ascr#2.

Materials:

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 (bacterial food source).

-

Synchronized L1-stage C. elegans.

-

Synthetic ascr#2 solution of known concentration.

-

Control solution (solvent for ascr#2).

Procedure:

-

Prepare NGM plates seeded with a standardized amount of E. coli OP50.

-

Add a specific volume of the ascr#2 solution or control solution to the surface of the agar and allow it to dry.

-

Transfer a known number of synchronized L1 larvae (e.g., 50-100) to each plate.

-

Incubate the plates at a constant temperature (e.g., 25°C), which is conducive to dauer formation.

-

After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae can be identified by their distinct morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

-

Calculate the percentage of dauer formation for each concentration of ascr#2.

Male Attraction Assay (Chemotaxis Assay)

This assay measures the chemoattractant properties of ascr#2 for male C. elegans.

Materials:

-

Chemotaxis assay plates (unseeded NGM plates).

-

Synchronized young adult male C. elegans.

-

Synthetic ascr#2 solution.

-

Control solution.

-

Sodium azide (anesthetic).

Procedure:

-

Prepare a chemotaxis assay plate. Mark two points on opposite sides of the plate as "test" and "control."

-

At the "test" spot, apply a small volume (e.g., 1 µl) of the ascr#2 solution. At the "control" spot, apply the same volume of the control solution. A spot of sodium azide is often added to both points to immobilize worms that reach the destination.

-

Place a population of young adult males at the center of the plate, equidistant from the test and control spots.

-

Allow the assay to run for a set period (e.g., 1 hour).

-

Count the number of worms at the test spot, the control spot, and those that have not moved from the origin.

-

Calculate a chemotaxis index (CI) using the formula: CI = (Number of worms at test - Number of worms at control) / Total number of worms.

Lifespan Analysis

This protocol is used to determine the effect of ascr#2 on the adult lifespan of C. elegans.

Materials:

-

NGM plates seeded with E. coli OP50.

-

Synchronized L4-stage C. elegans.

-

Ascr#2-containing NGM plates.

-

Control NGM plates.

-

Fluorodeoxyuridine (FUDR) to prevent progeny from hatching.

-

Platinum wire worm pick.

Procedure:

-

Prepare NGM plates containing the desired concentration of ascr#2 and FUDR. Prepare control plates with FUDR but without ascr#2.

-

Transfer synchronized L4 larvae to the experimental and control plates. This time point is considered day 0 of adulthood.

-

Incubate the plates at a constant temperature (e.g., 20°C).

-

Score the number of living and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Transfer the surviving worms to fresh plates every few days to avoid contamination and depletion of the food source.

-

Continue scoring until all worms have died.

-

Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the ascr#2-treated and control groups.

Conclusion

Ascr#2 is a remarkably versatile signaling molecule in C. elegans, with its function intricately tied to its concentration and the chemical context of other ascarosides. It serves as a critical regulator of developmental decisions, mating behavior, and even the pace of aging. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the complex biology of ascaroside signaling and its potential implications for drug development, particularly in the areas of parasitology and age-related diseases. The conservation of the signaling pathways that ascr#2 modulates suggests that insights gained from C. elegans may have broader relevance in other organisms.

References

- 1. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Handbook - Dauer - Diapause [wormatlas.org]

- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lifespan-regulating genes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the ascr#2 Signaling Pathway in Nematodes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The ascarosides are a family of small-molecule signals that govern numerous aspects of nematode life, from developmental decisions to social behaviors. Among them, ascaroside #2 (ascr#2) is a key signaling molecule in Caenorhabditis elegans and other nematodes, mediating a range of dose-dependent biological responses. At high concentrations, it is a potent component of the "dauer pheromone," inducing entry into a stress-resistant larval stage.[1][2] At much lower concentrations, it acts as a male attractant, contributing to mating behavior.[3][4][5] Furthermore, ascr#2 has been shown to extend adult lifespan independently of canonical aging pathways.[6][7] This guide provides a comprehensive technical overview of the ascr#2 signaling pathway, detailing its biosynthesis, receptor interactions, downstream cellular cascades, and the key experimental protocols used in its study.

Biosynthesis of ascr#2

Ascaroside biosynthesis is intrinsically linked to fatty acid metabolism, specifically peroxisomal β-oxidation. The production of ascr#2 and other short-chain ascarosides is critically dependent on the enzyme DAF-22, a peroxisomal thiolase.[8][9] Mutants lacking functional daf-22 fail to produce ascr#2 and ascr#3.[3][8] The intestine is considered a major site of ascaroside biosynthesis, as intestinal-specific expression of DAF-22 is sufficient to restore dauer-inducing activity in daf-22 mutants.[8] This metabolic origin links the production of social cues to the animal's nutritional state; for instance, starved worms produce increased amounts of ascr#2.[2]

Core Signaling Pathways and Biological Functions

The ascr#2 molecule elicits distinct, concentration-dependent biological outcomes by activating specific G protein-coupled receptors (GPCRs) in different chemosensory neurons.

Regulation of Dauer Development

The decision to enter the dauer diapause is a primary function of ascr#2 signaling, occurring at nanomolar to micromolar concentrations.[5] This response is mediated by at least two distinct neuronal pathways.

-

ASI Neuron Signaling: In the amphid sensory neuron ASI, ascr#2 directly binds to the GPCR DAF-37, which may form a heterodimer with DAF-38.[1][10] Activation of this receptor complex represses the expression of daf-7, a TGF-β ligand, ultimately promoting entry into the dauer stage.[1][8] daf-37 mutants are specifically defective in their response to ascr#2, highlighting the receptor's specificity.[8][10]

-

ASK Neuron Signaling: In the ASK sensory neurons, ascr#2 signaling is mediated by the GPCRs SRBC-64 and SRBC-66.[1][2] These receptors, which also respond to ascr#3, are coupled to the G-alpha protein GPA-3.[1] This pathway leads to the inhibition of the guanylyl cyclase DAF-11, contributing to the overall signaling cascade that promotes dauer formation.[1]

Modulation of Mating and Social Behavior

Ascr#2 plays a dual role in reproductive behaviors, acting as both an attractant and a repellent depending on concentration and the sex of the receiving animal.

-

Male Attraction: At femtomolar to picomolar concentrations, a blend of ascarosides including ascr#2, ascr#3, and ascr#4 acts as a potent male attractant.[3][5] Ascr#2 is less potent than ascr#3 in this regard.[3][5] This response is mediated by the male-specific CEM (cephalic companion) neurons and the sex-shared ASK neurons.[3][11][12]

-

Hermaphrodite Repulsion: At the higher concentrations required for dauer induction, the ascaroside blend that includes ascr#2 no longer attracts males and instead strongly repels hermaphrodites.[3][8] This concentration-dependent switch in behavioral output from attraction to repulsion demonstrates the sophisticated nature of ascaroside signaling.

Lifespan Extension

Ascr#2 signaling has been shown to extend adult lifespan by approximately 20%.[6] This effect, termed ascr-mediated increase of lifespan (AMILS), is distinct from the longevity associated with the dauer state.[6]

-

Mechanism: Lifespan extension by ascr#2 requires the GPCR DAF-37, the same receptor involved in dauer sensing in ASI neurons.[6][7] However, for lifespan regulation, DAF-37 expression in specific chemosensory neurons is key.[7] The downstream pathway is dependent on the sirtuin SIR-2.1 but, importantly, does not require the canonical insulin signaling (DAF-2/DAF-16) or nuclear hormone receptor (DAF-12) pathways that are central to dauer-related aging regulation.[6][7]

Quantitative Data Summary

The biological activity of ascr#2 is highly dependent on its concentration, often in synergy with other ascarosides.

| Biological Function | Effective Concentration of ascr#2 | Interacting Ascarosides | Key Neurons | References |

| Dauer Formation | Nanomolar (nM) to Micromolar (µM) | ascr#3, ascr#5 | ASI, ASK | [1][5][8] |

| Male Attraction | Femtomolar (fM) to Picomolar (pM) | ascr#3, ascr#4 | ASK, CEM | [2][3][5] |

| Hermaphrodite Repulsion | High Nanomolar (nM) to Micromolar (µM) | ascr#3 | Unknown | [3][8] |

| Lifespan Extension | 400 nM (tested concentration) | ascr#3 | Chemosensory Neurons | [7] |

Experimental Protocols

Investigating the ascr#2 signaling pathway involves a variety of specialized assays to measure behavioral, developmental, and neuronal responses.

Protocol: Chemotaxis Assay for Male Attraction

This protocol is adapted from standard methods to assess the attraction or repulsion of C. elegans to a chemical cue.[13][14][15]

Objective: To quantify the behavioral response of male nematodes to low concentrations of ascr#2.

Materials:

-

Nematode Growth Medium (NGM) agar plates (5-6 cm).[16]

-

Synchronized young adult male C. elegans.

-

ascr#2 solution (e.g., 1 pM in ethanol).

-

Control solution (ethanol).

-

M9 Buffer.[13]

Methodology:

-

Plate Preparation: Using a marker, divide the underside of an NGM plate into four quadrants. Label two opposing quadrants "Test" and the other two "Control". Mark a 1 cm diameter circle at the center (origin).[15]

-

Worm Preparation: Collect synchronized young adult males and wash them three times in M9 buffer to remove bacteria.[13] Resuspend the final worm pellet in a small volume of M9 buffer to a concentration of ~50-100 worms per 2 µL.

-

Assay Setup:

-

Spot 1 µL of NaN₃ onto the "Test" and "Control" points in each quadrant. Allow it to soak in.[14]

-

Carefully pipette ~50-100 washed males onto the origin at the center of the plate.

-

Immediately spot 1 µL of the ascr#2 solution onto the "Test" points and 1 µL of the control solution onto the "Control" points.

-

-

Incubation: Place the lid on the plate and leave it undisturbed at room temperature for 60 minutes.

-

Scoring: After 60 minutes, count the number of worms in the "Test" quadrants (Ntest) and the "Control" quadrants (Ncontrol). Ignore worms that remain within the central origin circle.

-

Data Analysis: Calculate the Chemotaxis Index (CI) using the formula: CI = (Ntest - Ncontrol) / (Ntest + Ncontrol) A positive CI indicates attraction, while a negative CI indicates repulsion. Perform at least three biological replicates.

Protocol: In Vivo Neuronal Calcium Imaging

This protocol allows for the visualization of neuronal activity in response to ascr#2 by using genetically encoded calcium indicators (GECIs) like GCaMP.[17][18][19]

Objective: To measure calcium transients in specific neurons (e.g., ASK, ASI) upon exposure to ascr#2.

Materials:

-

Transgenic C. elegans expressing GCaMP in the neuron of interest (e.g., srbc-64p::GCaMP for ASK).

-

Microfluidic device or agar pads for worm immobilization.[17][19]

-

Fluorescence microscope with a high-speed camera.

-

ascr#2 solution and control buffer.

-

Image analysis software (e.g., ImageJ/Fiji).

Methodology:

-

Worm Immobilization: Load a young adult transgenic worm into a microfluidic chamber or mount it on a 2% agarose pad on a microscope slide.[17] This step is critical for stable, long-term imaging.

-

Microscope Setup: Place the slide on the microscope stage. Locate the GCaMP-expressing neuron using fluorescence.

-

Baseline Recording: Acquire a time-lapse series of fluorescence images (e.g., at 10 frames per second) for 30-60 seconds to establish a baseline fluorescence level (F₀).

-

Stimulus Application: Introduce the ascr#2 solution into the microfluidic chamber or apply it to the edge of the agar pad.

-

Response Recording: Continue acquiring images for several minutes to capture any changes in GCaMP fluorescence (F) in response to the stimulus.

-

Washout: Replace the ascr#2 solution with a control buffer to observe signal recovery.

-

Data Analysis:

-

Use software to define a Region of Interest (ROI) around the neuron's cell body.

-

Measure the mean fluorescence intensity for the ROI in each frame.

-

Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where ΔF = F - F₀.[19]

-

Plot ΔF/F₀ over time to visualize the calcium transient.

-

Conclusion and Future Directions

The ascr#2 signaling pathway in nematodes is a paradigm of chemical communication, where a single molecule encodes diverse, context-dependent information that is decoded by specific neural circuits. It integrates environmental population density with critical life-history decisions, including developmental timing, mate-finding, and longevity. For drug development professionals, particularly in the anthelmintic space, the GPCRs that mediate ascr#2 perception (DAF-37, SRBC-64/66) represent potential targets for disrupting essential nematode behaviors.

Future research will likely focus on elucidating the complete downstream signaling cascades from receptor to behavioral output, identifying additional ascr#2 receptors, and understanding how signals from multiple ascarosides are integrated within a single neuron to produce a coherent behavioral response. Furthermore, exploring the conservation and divergence of this pathway in parasitic nematodes could unveil novel strategies for parasite control.

References

- 1. Regulation of Dauer Diapause [wormatlas.org]

- 2. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Social and sexual behaviors in C. elegans: The first fifty years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C. elegans Chemotaxis Assay: A Method to Test Chemosensation in Worms [jove.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical ecology in the classroom: chemotaxis assay using C. elegans [protocols.io]

- 17. A protocol for imaging calcium and chloride in C. elegans glia upon touch stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Neuronal Calcium Imaging in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Imaging: A Method to Visualize Neural Activity in Live C. elegans [jove.com]

Biosynthesis of Ascaroside #2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascarosides are a class of signaling molecules crucial for the development and behavior of the nematode Caenorhabditis elegans and other related species. This technical guide provides an in-depth overview of the biosynthesis of a specific congener, ascaroside #2 (ascr#2). Ascr#2, also known as ascaroside C6, is a potent inducer of the stress-resistant "dauer" larval stage and acts as a key component of the male-attracting pheromone blend. Understanding its biosynthetic pathway is critical for developing novel anthelmintic strategies and for deciphering the complex chemical ecology of nematodes. This document details the enzymatic steps, presents relevant quantitative data, outlines common experimental protocols, and provides visual diagrams of the core biosynthetic and experimental workflows.

The Core Biosynthetic Pathway of Ascaroside #2

The biosynthesis of ascr#2 is a modular process that integrates carbohydrate metabolism with fatty acid metabolism, primarily occurring within the peroxisome. The synthesis can be conceptualized in three main stages: precursor generation, assembly, and side-chain modification.

Stage 1 & 2: Precursor Generation and Assembly

Experimental evidence suggests that ascaroside biosynthesis begins with the generation of very long-chain fatty acids (VLCFAs).[1] These VLCFAs are then hydroxylated at the ω or ω-1 position by a cytochrome P450 (CYP) enzyme.[1] The dideoxysugar ascarylose, which is synthesized de novo, is subsequently conjugated to this oxygenated fatty acid.[1] While the precise enzyme responsible for this glycosidic linkage is unknown in C. elegans, it is hypothesized to be a glucuronyltransferase (GT) or a similar enzyme.[1]

Stage 3: Peroxisomal β-Oxidation for Side-Chain Shortening

The resulting VLCFA-ascaroside conjugate enters the peroxisome for iterative chain shortening via the β-oxidation pathway. This four-step enzymatic cycle is the core process that defines the final structure of the fatty acid side chain. The generation of ascr#2, with its characteristic six-carbon side chain terminating in a methyl ketone, is a direct result of this pathway.[2]

The key enzymes involved in each cycle of peroxisomal β-oxidation are:

-

Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first and rate-limiting step, introducing an α,β-double bond into the fatty acyl-CoA chain.[1][3] The diversity of ascarosides is largely generated by the substrate specificity of different ACOX isoforms, which can form various homo- and heterodimers.[1] Specifically, the ACOX-1.1/ACOX-1.3 heterodimer is responsible for producing ascr#2.[1] Mutant strains lacking acox-1 are unable to synthesize ascr#2.[1]

-

Enoyl-CoA Hydratase (MAOC-1): MAOC-1 catalyzes the hydration of the double bond introduced by ACOX.[3] Its role is critical, as maoc-1 mutants fail to produce the majority of short-chain ascarosides.[1]

-

β-Hydroxyacyl-CoA Dehydrogenase (DHS-28): This enzyme carries out the third step, the dehydrogenation of the β-hydroxyacyl-CoA intermediate.[3]

-

β-Ketoacyl-CoA Thiolase (DAF-22): DAF-22 performs the final thiolytic cleavage, shortening the fatty acid side chain by two carbons and releasing an acetyl-CoA molecule.[3][4] daf-22 mutants are unable to produce short-chain ascarosides, including ascr#2, confirming its essential role in the pathway.[4]

This cycle repeats until the fatty acid side chain is shortened to the requisite length for the specific ascaroside.

Quantitative Data

The production and secretion of ascr#2 are tightly regulated and depend on environmental conditions and the developmental stage of the nematode. The following table summarizes key quantitative data from the literature.

| Parameter | Value / Range | Organism / Condition | Reference |

| Concentration in Media | ~100–200 nM | C. elegans (Wild-type, standard liquid culture) | [5] |

| Secretion Rate (Peak) | ~1.2 fmol/worm/hour | C. elegans (L4 larval stage) | [6] |

| Dauer Induction | Significant increase | C. elegans (Dauer-inducing conditions, starvation) | [5][6] |

| Dauer Larvae Content | Not detected in secretions | C. elegans (Dauer stage) | [5][6] |

| Male Attraction | Active at low femtomolar concentrations | C. elegans | [4] |

Experimental Protocols

The elucidation of the ascr#2 biosynthetic pathway has relied on a combination of genetic, analytical chemistry, and biochemical techniques.

Comparative Metabolomics using LC-MS/MS

This is the cornerstone technique for identifying and quantifying ascarosides.

-

Sample Preparation: C. elegans are cultured in liquid S-medium or on NGM plates. Metabolites are extracted either from the culture supernatant (exometabolome) or from whole-worm lysates. A common method involves collecting the liquid media, centrifuging to remove worms and bacteria, and then extracting the supernatant using solid-phase extraction (e.g., C18 columns).

-

LC-MS/MS Analysis: The extracted metabolites are separated using reverse-phase liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS). Ascarosides are typically ionized using electrospray ionization (ESI). Ascr#2 is often detected in positive ion mode as a sodium adduct [M+Na]⁺.[6][7][8]

-

Workflow: The metabolomes of wild-type worms are compared to those of mutants deficient in specific β-oxidation enzymes (e.g., acox-1, daf-22). The absence of ascr#2 or the accumulation of its precursors in mutant strains provides strong evidence for the function of the mutated gene.[3][9]

Genetic Manipulation

-

Mutant Generation: Strains with mutations in biosynthetic genes are either obtained from the Caenorhabditis Genetics Center (CGC) or generated using modern gene-editing techniques like CRISPR/Cas9. This allows for the creation of targeted knockouts of specific ACOX isoforms to probe their individual contributions.[1]

In Vitro Enzyme Assays

-

Protein Expression and Purification: Genes encoding biosynthetic enzymes (e.g., ACOX-1.1, ACOX-3) are cloned and expressed in E. coli. The recombinant proteins are then purified.

-

Activity Assay: The purified enzymes are incubated with their predicted substrates (e.g., CoA-thioesters of ascaroside precursors). The reaction products are then analyzed by LC-MS to confirm enzymatic activity and substrate specificity.[10] For ACOX enzymes, a coupled assay using peroxidase can also be employed to spectrophotometrically measure the production of H₂O₂.[10]

Biological Activity Assays

-

Dauer Formation Assay: Synchronized L1 larvae are exposed to specific concentrations of chemically synthesized ascr#2. The percentage of worms that enter the dauer stage after a set incubation period (e.g., 48-72 hours) is quantified, typically by observing resistance to SDS treatment.

-

Chemotaxis (Male Attraction) Assay: A petri dish is divided into quadrants, with a test compound (e.g., synthetic ascr#2) and a control solvent spotted in opposite quadrants. Male worms are placed in the center, and their movement towards the test or control spots is monitored over time to calculate a chemotaxis index.[11]

Conclusion

The biosynthesis of ascaroside #2 is a well-defined process rooted in the peroxisomal β-oxidation of a VLCFA-ascarylose precursor. The specificity for ascr#2 production is dictated by the ACOX-1.1/ACOX-1.3 acyl-CoA oxidase heterodimer. The pathway is elegantly regulated by developmental and environmental cues, allowing C. elegans to modulate this critical signaling molecule to control population density and reproductive behavior. The experimental approaches detailed herein, particularly comparative metabolomics of genetic mutants, have been instrumental in dissecting this pathway and provide a robust framework for future investigations into nematode chemical biology and the development of targeted anthelmintics.

References

- 1. mdpi.com [mdpi.com]

- 2. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage | PLOS One [journals.plos.org]

- 6. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Synthesis for Modular Ascarosides Uncovers Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ascr#2: A Core Component of the Dauer Pheromone Signaling Cascade in Caenorhabditis elegans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The nematode Caenorhabditis elegans has proven to be an invaluable model organism for dissecting the intricate signaling networks that govern developmental plasticity in response to environmental cues. A key adaptive strategy in C. elegans is the entry into a developmentally arrested and stress-resistant larval stage known as the dauer diapause. This decision is orchestrated by a complex interplay of signals, including temperature, food availability, and population density. The latter is communicated through a sophisticated chemical language of small molecules known as ascarosides. Among these, ascaroside#2 (ascr#2) has been identified as a primary component of the dauer-inducing pheromone mixture.[1][2] This technical guide provides a comprehensive overview of the role of ascr#2 in dauer formation, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data on its activity.

Quantitative Analysis of ascr#2-Induced Dauer Formation

The induction of dauer formation by ascr#2 is a concentration-dependent process. While ascr#2 is a potent inducer, its activity is often synergistic with other ascarosides, such as ascr#3 and ascr#5.[3] The following tables summarize the quantitative data on the effects of ascr#2 on dauer formation, both alone and in combination with other ascarosides. It is important to note that experimental conditions, such as temperature and the genetic background of the worms, can significantly influence the penetrance of the dauer phenotype.[4]

| Ascaroside | Concentration (nM) | % Dauer Formation (Wild-Type N2) | Reference(s) |

| ascr#2 | 600 | Partial induction | [5] |

| ascr#2 | 400 | Associated with lifespan extension | [6] |

| ascr#2 | Micromolar range | Induces dauer formation | [2] |

Note: The exact percentage of dauer formation can vary between experiments and is influenced by factors such as temperature and food availability.

The ascr#2 Signaling Pathway

The perception of ascr#2 and the subsequent signal transduction cascade leading to dauer formation involve a network of chemosensory neurons and conserved signaling pathways. The primary sensory neurons implicated in ascr#2-mediated dauer induction are the ASI and ASK neurons.[6][7]

Receptor-Ligand Interactions

Ascr#2 is recognized by specific G-protein coupled receptors (GPCRs) expressed on the cilia of these sensory neurons. Key receptors identified to date include:

-

DAF-37: A highly specific receptor for ascr#2. Its expression in the ASI neurons is crucial for ascr#2-mediated dauer induction.[6] DAF-37 can heterodimerize with DAF-38.[8]

-

SRBC-64 and SRBC-66: These GPCRs, expressed in the ASK neurons, also contribute to the perception of ascr#2, as well as other ascarosides like ascr#1 and ascr#3.[5][7] Loss-of-function mutations in these receptors lead to a reduced response to dauer pheromone.[1]

Downstream Signaling Cascades

Upon binding of ascr#2 to its receptors, a cascade of intracellular events is initiated, ultimately converging on the regulation of two major endocrine signaling pathways: the TGF-β and insulin/IGF-1 signaling (IIS) pathways.

-

TGF-β Signaling: Pheromone signaling, including that mediated by ascr#2, leads to the repression of the daf-7 gene, which encodes a TGF-β ligand.[9] Reduced DAF-7 signaling through its receptors DAF-1 and DAF-4 ultimately leads to the activation of the downstream transcription factors DAF-3 and DAF-5, promoting dauer entry.

-

Insulin/IGF-1 Signaling (IIS): The IIS pathway also plays a central role in the dauer decision. Ascr#2 signaling is thought to inhibit the DAF-2 insulin/IGF-1 receptor, leading to the nuclear translocation of the FOXO transcription factor DAF-16.[6] Nuclear DAF-16 then regulates the expression of genes involved in dauer formation and longevity.

These pathways converge on the nuclear hormone receptor DAF-12 , which acts as a central integrator of environmental signals to make the final decision to either enter dauer or continue reproductive development.[10]

Experimental Protocols

Quantitative Ascaroside-Induced Dauer Formation Assay

This protocol outlines a method for quantifying the dauer-inducing activity of ascr#2.[11][12]

1. Preparation of Assay Plates:

-

Prepare Nematode Growth Medium (NGM) agar plates.

-

While the agar is cooling (to approximately 55-60°C), add a stock solution of ascr#2 in ethanol to achieve the desired final concentration. Ensure thorough mixing. As a control, add an equivalent volume of ethanol to a separate batch of NGM plates.

-

Pour the plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

2. Worm Synchronization:

-

Prepare a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites to isolate eggs.

-

Allow the eggs to hatch overnight in M9 buffer without food. This results in a population of starved, synchronized L1 larvae.

3. Dauer Induction:

-

Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto the center of the prepared ascr#2-containing and control plates.

-

Incubate the plates at a constant temperature, typically 25°C, which is conducive to dauer formation.[4]

4. Scoring Dauer Larvae:

-

After 48-72 hours, score the number of dauer and non-dauer larvae on each plate.

-

Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS. To confirm, wash the worms off the plate and incubate them in a 1% SDS solution for 15-20 minutes. Dauer larvae will survive, while non-dauer worms will lyse.

-

Calculate the percentage of dauer formation for each concentration of ascr#2.

Conclusion and Future Directions

Ascr#2 is a critical signaling molecule in C. elegans, playing a pivotal role in the decision to enter the dauer diapause. Its perception through a specific set of GPCRs and the subsequent modulation of conserved signaling pathways highlight the elegance and complexity of chemosensory communication in this organism. The detailed understanding of the ascr#2 signaling pathway and the robust methodologies developed for its study provide a powerful platform for further research. For drug development professionals, the ascaroside signaling pathway presents a potential target for novel anthelmintic strategies. Modulating this pathway could disrupt the life cycle of parasitic nematodes that utilize similar developmental decisions. Future research will likely focus on the structural basis of ascr#2-receptor interactions, the identification of additional components of the signaling cascade, and the elucidation of how this pathway is integrated with other sensory inputs to produce a coherent developmental decision.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Handbook - Dauer - Diapause [wormatlas.org]

- 10. pnas.org [pnas.org]

- 11. Quantitative assessment of pheromone-induced Dauer formation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Ascaroside #2 (ascr#2) in Nematode Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the multifaceted role of ascaroside #2 (ascr#2), a key signaling molecule in nematodes, particularly the model organism Caenorhabditis elegans. Ascr#2, a glycoside of the dideoxysugar ascarylose, is a central component of the nematode's chemical language, regulating critical developmental and physiological processes. Its functions are highly dependent on concentration and the presence of other synergistic ascarosides, making it a pivotal molecule in orchestrating life history decisions in response to environmental cues.

Core Functions of ascr#2 in Nematode Biology

Ascr#2 is integral to several key biological processes in nematodes, acting as a pheromone to communicate information about population density and environmental conditions.[1][2] Its primary roles include the induction of the stress-resistant dauer diapause, regulation of lifespan and stress resistance, and modulation of social and mating behaviors.[3][4][5]

Induction of Dauer Formation

Under conditions of high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested, non-feeding, and highly resilient stage known as the dauer larva.[2][3] This decision is mediated by a blend of ascarosides collectively known as the "dauer pheromone."[6][7] Ascr#2 is a principal and potent component of this pheromone mixture.[8] In C. elegans, it acts synergistically with other ascarosides like ascr#3, while in the related nematode Caenorhabditis briggsae, ascr#2 is the primary component of the dauer-inducing signal.[9] The concentration of ascr#2 increases significantly under starvation conditions and peaks during the commitment to dauer formation, reinforcing its role as a key population density signal.[1][7]

Regulation of Lifespan and Stress Resistance

Beyond its role in developmental arrest, ascr#2 also influences the longevity of adult nematodes. Exposure to ascr#2 has been shown to extend adult lifespan and enhance stress resistance in C. elegans.[4] This effect is concentration-dependent and operates through a distinct signaling pathway involving the sirtuin SIR-2.1.[4] Notably, this lifespan extension occurs without a concomitant reduction in fecundity or feeding rate, suggesting a mechanism that is separate from dietary restriction pathways.[4] The ascaroside-mediated increase in lifespan does not require the canonical insulin/IGF-1 signaling pathway components DAF-2 or DAF-16, which are central to many other longevity paradigms.[4]

Modulation of Mating and Social Behavior

The functional effects of ascr#2 are exquisitely concentration-dependent. At low, nanomolar concentrations, ascr#2, in combination with ascr#3 and ascr#4, acts as a potent male attractant, facilitating mating behavior.[5][8] However, at the higher concentrations required to induce dauer formation, this blend ceases to attract males and instead acts as a repellent to hermaphrodites.[5] This dual functionality highlights the sophisticated nature of ascaroside signaling, where a single molecule can elicit opposing behavioral responses based on its concentration and the physiological context.

Quantitative Data on ascr#2 Activity

The biological effects of ascr#2 are quantitatively defined by its concentration. The following tables summarize key data from published literature.

Table 1: Concentration-Dependent Effects of ascr#2 on C. elegans Lifespan

| ascr#2 Concentration | Mean Lifespan (days) | Percent Increase in Mean Lifespan | Statistical Significance (P-value) | Reference |

|---|---|---|---|---|

| 0 nM (Control) | 13.2 | N/A | N/A | [4][10] |

| 0.04 nM | 13.4 | 1.5% | 0.253 | [4][10] |

| 4 nM | 14.5 | 9.8% | < 0.0001 | [4][10] |

| 400 nM | 15.1 | 14.4% | < 0.0001 | [4][10] |

Data derived from studies on wild-type (N2) C. elegans at 20°C.

Table 2: Dauer Induction Activity of ascr#2 in C. briggsae

| ascr#2 Concentration (µM) | % Dauer Formation | Reference |

|---|---|---|

| 0 | ~0% | [9] |

| 1 | ~20% | [9] |

| 10 | ~60% | [9] |

| 100 | ~80% | [9] |

Approximate values interpreted from graphical data in the cited study.

Signaling and Biosynthetic Pathways

The perception and synthesis of ascr#2 involve complex and highly regulated molecular pathways.

Ascr#2 Signaling Pathways

Ascr#2 is detected by specific G-protein coupled receptors (GPCRs) expressed in a small number of chemosensory neurons, including the ASI and ASK neurons.[3][11]

-

Dauer Formation Pathway: For dauer induction, ascr#2 binds to receptors such as DAF-37.[4][12] This binding event represses the expression of TGF-β (DAF-7) and insulin-like peptides (DAF-28, INS-6) in these neurons.[11][12][13] The downregulation of these neuroendocrine signals ultimately leads to the activation of the nuclear hormone receptor DAF-12, which executes the transcriptional program for dauer entry.[11]

-

Lifespan Regulation Pathway: The signaling cascade for lifespan extension is distinct. Ascr#2 perception via DAF-37 in sensory neurons leads to the activation of the NAD+-dependent deacetylase SIR-2.1.[4] This pathway is largely independent of the canonical DAF-2/DAF-16 insulin signaling axis.[4]

Biosynthesis of ascr#2

Ascarosides are synthesized through the integration of several primary metabolic pathways, primarily peroxisomal β-oxidation of fatty acids.[14][15] The biosynthesis of short-chain ascarosides like ascr#2 is dependent on a core pathway involving the enzyme DAF-22, a thiolase essential for the final step of peroxisomal β-oxidation.[9][16] The process begins with very long-chain fatty acids which are hydroxylated and linked to an ascarylose sugar moiety. This precursor is then progressively shortened by cycles of peroxisomal β-oxidation to yield ascr#2.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of ascr#2.

Dauer Formation Assay

This assay quantifies the propensity of nematodes to enter the dauer stage in response to specific chemical cues.

Objective: To determine the dose-response relationship of ascr#2 on dauer induction.

Materials:

-

Nematode Growth Medium (NGM) agar plates.

-

Synchronized L1 stage C. elegans or C. briggsae.

-

E. coli OP50 culture.

-

Ascr#2 stock solution in ethanol.

-

Ethanol (vehicle control).

-

M9 buffer.

Procedure:

-

Plate Preparation: Prepare 35 mm NGM plates. Seed each plate with 25 µL of a 1:10 dilution of an overnight E. coli OP50 culture and allow the lawn to dry.

-

Ascaroside Application: Prepare serial dilutions of ascr#2 in ethanol. Add 5 µL of the desired ascr#2 dilution (or ethanol for control) to the center of the bacterial lawn. Allow the ethanol to evaporate completely.

-

Worm Synchronization: Obtain a synchronized population of L1 larvae through standard bleaching of gravid hermaphrodites and hatching of eggs in M9 buffer.

-

Assay Setup: Transfer approximately 100-150 synchronized L1 larvae in 5 µL of M9 buffer to each prepared plate.

-

Incubation: Incubate the plates at 25°C for 60-72 hours.

-

Quantification: After incubation, add a drop of 1% SDS solution to each plate. SDS is lethal to non-dauer worms but not to dauers. After 15-20 minutes, count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting microscope.

-

Data Analysis: Calculate the percentage of dauer formation for each concentration: (% Dauer = [Number of Dauers / Total Number of Worms] x 100).

Lifespan Assay

This assay measures the effect of ascr#2 on the adult lifespan of nematodes.

Objective: To determine if chronic exposure to ascr#2 alters the survival curve of adult C. elegans.

Materials:

-

NGM plates containing 5-fluoro-2´-deoxyuridine (FUDR) to prevent progeny from hatching.

-

Synchronized L4 stage C. elegans.

-

E. coli OP50 culture.

-

Ascr#2 stock solution in ethanol.

-

Ethanol (vehicle control).

Procedure:

-

Plate Preparation: Prepare NGM/FUDR plates. Seed with E. coli OP50. Apply the desired concentration of ascr#2 or ethanol vehicle to the bacterial lawn and let it dry.

-

Worm Synchronization: Obtain a synchronized population of L4 larvae.

-

Assay Initiation: Transfer 30-40 synchronized L4 worms to each prepared plate. This is Day 0 of the lifespan assay.

-

Incubation and Scoring: Incubate plates at 20°C. Every 1-2 days, score the worms for survival. Worms are considered dead if they do not respond to gentle prodding with a platinum wire. Censor worms that crawl off the agar, have internal hatching ("bagging"), or die from vulval rupture.

-

Transfer: Transfer surviving worms to fresh plates every 2-4 days to ensure a consistent supply of food and ascaroside.

-

Data Analysis: Generate survival curves for each condition using the Kaplan-Meier method and compare them using the log-rank test to determine statistical significance.

Ascaroside Extraction and Quantification by LC-MS

This protocol describes the extraction of ascarosides from nematode liquid culture for analysis.

Objective: To quantify the production of ascr#2 by a nematode population.

Materials:

-

Large-scale liquid culture of C. elegans in S-complete medium.

-

Centrifuge.

-

Solid Phase Extraction (SPE) C18 cartridges.

-

Methanol, Acetonitrile, Water (HPLC grade).

-

Formic acid.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

-

Culture and Collection: Grow a high-density, synchronized population of C. elegans in liquid culture. After the desired growth period, pellet the worms by centrifugation. Collect the supernatant (conditioned medium).

-

Extraction: Acidify the conditioned medium with formic acid to a final concentration of 0.1%. Load the medium onto a pre-conditioned C18 SPE cartridge.

-

Wash and Elute: Wash the cartridge with water containing 0.1% formic acid to remove salts and polar metabolites. Elute the ascarosides with methanol or acetonitrile.

-

Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., 50% methanol).

-

LC-MS Analysis: Inject the sample into an LC-MS system. Use a C18 column for chromatographic separation. Analyze in either positive or negative ion mode, using selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for sensitive and specific detection of ascr#2 based on its known mass-to-charge ratio and fragmentation pattern.

-

Quantification: Create a standard curve using a synthetic ascr#2 standard of known concentrations to quantify the amount of ascr#2 in the biological sample.

References

- 1. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mechanism of the dormant dauer formation of C. elegans: from genetics to biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. C. elegans Anaplastic Lymphoma Kinase Ortholog SCD-2 Controls Dauer Formation by Modulating TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Ascaroside signaling in C. elegans. | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ascr#2 in Enhancing Stress Resistance in Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated system of chemical communication to navigate its environment and adapt to changing conditions. Among the key signaling molecules are the ascarosides, a family of small molecules that regulate various aspects of C. elegans life history, including entry into the stress-resistant dauer larval stage. This technical guide focuses on a specific ascaroside, ascr#2, and its significant role in promoting stress resistance in adult worms, independent of dauer formation. We will delve into the signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for assessing stress resistance, offering a comprehensive resource for researchers in the field.

Introduction

Caenorhabditis elegans has emerged as a powerful model organism for studying the molecular mechanisms of aging and stress resistance. Its short lifespan, genetic tractability, and the conservation of key signaling pathways with higher organisms make it an invaluable tool for biomedical research. Ascarosides, a class of constitutively produced small molecules, act as pheromones that convey information about population density and environmental conditions.[1] High concentrations of a blend of ascarosides, in conjunction with low food and high temperature, trigger entry into the dauer stage, a developmentally arrested and highly stress-resistant larval form.[2][3]

Interestingly, individual ascarosides can elicit specific physiological responses. Ascr#2, a prominent ascaroside, has been shown to extend the lifespan and enhance the stress resistance of adult C. elegans.[4][5] This effect is particularly noteworthy as it occurs in reproductively active adults and is mediated by a signaling pathway distinct from the canonical insulin/IGF-1 signaling (IIS) pathway, a major regulator of longevity and stress resistance in many species.[5][6] Understanding the mechanisms by which ascr#2 confers these benefits holds promise for identifying novel therapeutic targets for age-related diseases and stress resilience.

The ascr#2 Signaling Pathway for Stress Resistance

The signaling cascade initiated by ascr#2 to enhance stress resistance in adult C. elegans involves a specific chemosensory pathway that is distinct from the primary pathway for dauer formation.

Ascr#2 is detected by the G protein-coupled receptor (GPCR) DAF-37, which is expressed in specific chemosensory neurons, including the ASI and ASK neurons.[4][5] For the regulation of lifespan and stress resistance, the expression of DAF-37 in the ASI neurons is particularly important.[4] Upon binding of ascr#2 to DAF-37, a downstream signaling cascade is initiated that culminates in the activation of the NAD+-dependent deacetylase SIR-2.1, a homolog of the mammalian sirtuin SIRT1.[4][5] The activity of SIR-2.1 is essential for the pro-longevity and stress-protective effects of ascr#2.[4][6]

Crucially, this ascr#2-mediated increase in lifespan and stress resistance does not require the central components of the insulin/IGF-1 signaling pathway, DAF-2 (the insulin/IGF-1 receptor homolog) and DAF-16 (the FOXO transcription factor homolog).[4][5] This distinguishes it from many other longevity-promoting interventions in C. elegans.

Quantitative Data on ascr#2-Mediated Stress Resistance

The effects of ascr#2 on lifespan and stress resistance are dose-dependent. The following tables summarize key quantitative findings from published research.

Table 1: Effect of ascr#2 on Mean Lifespan of Wild-Type (N2) C. elegans

| ascr#2 Concentration | Mean Lifespan (days) | Percent Increase | P-value vs. Control | Reference |

| Control (0 nM) | 13.2 | - | - | [4] |

| 0.04 nM | 13.4 | 1.5% | 0.253 | [4] |

| 4 nM | 14.5 | 9.8% | < 0.0001 | [4] |

| 400 nM | 15.1 | 14.4% | < 0.0001 | [4] |

Table 2: Effect of ascr#2 on Mean Survival under Heat Stress (Thermotolerance at 35°C) of Wild-Type (N2) C. elegans

| ascr#2 Concentration | Mean Survival (hours) | Percent Increase | P-value vs. Control | Reference |

| Control (0 nM) | 9.7 | - | - | [4] |

| 2 nM | 10.6 | 9.3% | < 0.0001 | [4] |

| 200 nM | 11.6 | 19.6% | < 0.0001 | [4] |

| 1 µM | 12.1 | 24.7% | < 0.0001 | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of ascr#2 on stress resistance in C. elegans.

Preparation of ascr#2 Plates

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synthetic ascr#2 (stored in ethanol at a stock concentration of 1 mM)

-

Ethanol (vehicle control)

Procedure:

-

Prepare NGM agar plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

-

Prepare working solutions of ascr#2 in ethanol at the desired concentrations.

-

Pipette the ascr#2 solution or an equivalent volume of ethanol (for control plates) onto the surface of the OP50 lawn.

-

Allow the ethanol to evaporate completely in a fume hood before transferring worms to the plates.

Thermotolerance (Heat Stress) Assay

Materials:

-

Synchronized population of L4 stage C. elegans

-

ascr#2 and control plates (prepared as in 4.1)

-

Incubator set to 35°C

-

Dissecting microscope

Procedure:

-

Synchronize a population of wild-type (N2) worms to the L4 larval stage.

-

Transfer a defined number of L4 worms (e.g., 20-30 worms per plate) to the prepared ascr#2 and control plates.

-

Incubate the plates at 20°C for 24 hours to allow the worms to reach young adulthood.

-

Transfer the plates to a 35°C incubator to induce heat stress.

-

Score the number of living and dead worms at regular intervals (e.g., every hour) using a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire pick are considered dead.

-

Calculate the percentage of surviving worms at each time point for each condition.

-

Plot survival curves and perform statistical analysis (e.g., log-rank test) to determine significant differences between conditions.

Oxidative Stress Assay

Materials:

-

Synchronized population of L4 stage C. elegans

-

ascr#2 and control plates

-

M9 buffer

-

Paraquat (methyl viologen) or another oxidizing agent (e.g., hydrogen peroxide)

-

96-well microtiter plates

-

Dissecting microscope

Procedure:

-

Prepare ascr#2 and control plates and grow a synchronized population of L4 worms on them to young adulthood as described for the thermotolerance assay.

-

Prepare a solution of the oxidizing agent (e.g., paraquat) in M9 buffer at the desired concentration.

-

Wash the young adult worms off the plates with M9 buffer and transfer them to a microfuge tube.

-

Allow the worms to settle by gravity and remove the supernatant.

-

Resuspend the worms in the oxidizing agent solution.

-

Aliquot the worm suspension into the wells of a 96-well plate.

-

Incubate the plate at 20°C.

-

Score the number of living and dead worms in each well at regular intervals.

-

Calculate the percentage of surviving worms and analyze the data as for the thermotolerance assay.

Implications for Drug Development

The discovery that ascr#2 enhances stress resistance and lifespan through a SIR-2.1-dependent, DAF-16-independent pathway presents a novel avenue for drug development.[4][5] Sirtuins are a well-established class of therapeutic targets, and molecules that can modulate their activity are of great interest. The ascr#2 signaling pathway offers a specific, endogenously activated mechanism for engaging SIR-2.1.

Future research could focus on:

-

Identifying small molecule mimetics of ascr#2 that can activate the DAF-37 receptor.

-

Screening for compounds that potentiate the ascr#2-DAF-37 interaction.

-

Elucidating the downstream targets of SIR-2.1 in this pathway to identify further drug development targets.

By targeting this pathway, it may be possible to develop interventions that promote healthy aging and protect against age-related cellular stress, without some of the potential pleiotropic effects of modulating the central insulin/IGF-1 signaling pathway.

Conclusion

Ascr#2 is a key signaling molecule in C. elegans that plays a significant role in enhancing stress resistance and extending lifespan in adult animals. Its mechanism of action, through the DAF-37 receptor and the sirtuin SIR-2.1, provides a fascinating example of how environmental cues can be translated into physiological responses that promote organismal resilience. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to further investigate this pathway and its potential for translation into therapeutic strategies for promoting healthy aging.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Identification, and Core Functions of ascr#2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascarosides are a class of small-molecule signals that govern crucial aspects of nematode life, including developmental decisions, mating behavior, and social interactions. Among these, ascaroside #2 (ascr#2) has emerged as a molecule of significant interest due to its potent and multifaceted biological activities. Initially identified as a key component of the dauer pheromone in the model organism Caenorhabditis elegans, subsequent research has unveiled its role in a complex signaling network that connects reproductive and developmental pathways. This technical guide provides an in-depth overview of the discovery, identification, and core biological functions of ascr#2, with a focus on the experimental methodologies and signaling pathways involved.

Discovery and Identification

The identification of ascr#2 was a pivotal step in understanding the chemical language of C. elegans. Early studies on the dauer pheromone, a signal that induces a stress-resistant larval stage, indicated that it was not a single compound but a complex mixture. Using activity-guided fractionation of the C. elegans metabolome, researchers isolated and identified ascr#2 as a potent dauer-inducing component, significantly more active than the first identified ascaroside, ascr#1.[1][2][3] This discovery highlighted the synergistic nature of ascaroside signaling.

Chemically, ascr#2 is characterized by a six-carbon side chain with a ketone group attached to the ascarylose sugar.[1][3] Its structure was elucidated using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The gene daf-22, which encodes a thiolase enzyme involved in peroxisomal β-oxidation, was found to be essential for the biosynthesis of ascr#2.[1][4][5] Mutant worms lacking a functional daf-22 gene do not produce ascr#2, confirming its biosynthetic origin.[1][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Systematic Name | Ascaroside C6 | [6][7] |

| Alternative Names | Daumone-2 | [2] |

| Molecular Formula | C₁₂H₂₂O₅ | [7] |

| Molecular Weight | 246.3 g/mol | [7] |

| CAS Number | 946524-24-9 | [8] |

Biological Functions and Quantitative Data

Ascr#2 exhibits concentration-dependent effects on various biological processes in C. elegans.

Dauer Larva Formation

Ascr#2 is a primary component of the dauer pheromone, a chemical signal that indicates high population density and limited food, prompting larvae to enter the developmentally arrested dauer stage.[2][9] It acts synergistically with other ascarosides, such as ascr#3 and ascr#5, to enhance this effect.[1][2] In the related nematode Caenorhabditis briggsae, ascr#2 is the main component of the dauer pheromone.[4]

| Parameter | Value | Conditions | Reference |

| Potency vs. ascr#1 | ~100x more potent | Dauer Induction | [2] |

| EC₅₀ (Dauer Induction) | ~370 nM | 25°C | [8] |

| EC₅₀ (Dauer Induction) | ~1100 nM | 20°C | [8] |

| Effective Concentration | Micromolar range | C. briggsae | [4] |

Mating Behavior

At concentrations significantly lower than those required for dauer induction, ascr#2 functions as a male attractant, guiding males toward potential mates (hermaphrodites).[10] This effect is part of a synergistic blend of ascarosides.[5][10] However, at the high concentrations associated with dauer formation, the blend becomes repellent to hermaphrodites and no longer attracts males.[1][10]

| Parameter | Value | Conditions | Reference |

| Male Attraction | Synergistic with ascr#3 and ascr#4 | 20 fmol (ascr#2), 20 fmol (ascr#3), 1 pmol (ascr#4) | [10][11] |

Lifespan and Stress Resistance

Ascr#2 has also been shown to regulate longevity and stress resistance in adult worms, independent of its role in dauer formation.[12] This signaling extends lifespan without compromising fecundity or feeding rates.[12]

| Parameter | Value | Conditions | Reference |

| Effective Concentration | 400 nM | Lifespan extension in adult C. elegans | [12] |

Signaling and Biosynthetic Pathways

The diverse functions of ascr#2 are mediated by distinct signaling pathways that involve specific chemosensory neurons and downstream molecular components.

Ascr#2 Biosynthesis Pathway

The production of ascr#2 is dependent on the peroxisomal fatty acid β-oxidation pathway. The gene daf-22 plays a critical role in the final steps of creating the short-chain fatty acid side chain that characterizes ascr#2.

Caption: Simplified biosynthesis pathway of ascr#2.

Dauer Formation Signaling Pathway

Ascr#2 perception by chemosensory neurons, such as ASI and ASK, leads to the repression of daf-7 (a TGF-β homolog), which in turn initiates a cascade that results in entry into the dauer stage.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ascr#2 - MedChem Express [bioscience.co.uk]

- 8. glpbio.com [glpbio.com]

- 9. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]

Ascaroside #2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascaroside #2 (ascr#2), also known as ascaroside C6, is a small molecule pheromone that plays a crucial role in the life history of the nematode Caenorhabditis elegans. As a key component of the "dauer pheromone," it governs population density-dependent entry into the stress-resistant dauer larval stage. Furthermore, ascr#2 functions as a potent chemoattractant for male nematodes, thereby influencing mating behavior. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of ascr#2. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its known quantitative biological activities. The signaling pathways through which ascr#2 exerts its effects are also elucidated with detailed diagrams. This document is intended to serve as a valuable resource for researchers in the fields of chemical biology, neurobiology, and drug development who are investigating nematode communication and physiology.

Chemical Structure and Properties

Ascr#2 is a glycoside composed of the dideoxysugar ascarylose linked to a six-carbon fatty acid-like side chain with a ketone functional group.

Chemical Structure:

Image of ascr#2 chemical structure would be placed here in a full document.

Table 1: Chemical and Physicochemical Properties of ascr#2

| Property | Value | Reference |

| IUPAC Name | (5R)-5-[[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxy]hexan-2-one | [1] |

| Synonyms | Ascaroside C6 | [2][3] |

| CAS Number | 946524-24-9 | [1] |

| Molecular Formula | C₁₂H₂₂O₅ | [1] |

| Molecular Weight | 246.3 g/mol | [4] |

| Solubility | Soluble in DMSO (400 mg/mL with sonication) | [5] |

| Storage | Store at 2-8°C, protected from light. For long-term storage in solution (-80°C), use within 6 months. | [3][5] |

Biological Function and Signaling

Ascr#2 is a multifunctional signaling molecule in C. elegans, with its biological effects being highly dependent on its concentration and the presence of other ascarosides.[5][6]

-

Dauer Formation: At high concentrations, ascr#2 is a primary component of the dauer pheromone, which signals high population density and induces entry into the dauer larval stage, a non-feeding, stress-resistant developmental state.[3][5][6]

-

Male Attraction: At low, nanomolar concentrations, ascr#2 acts as a potent male attractant, often in synergy with other ascarosides like ascr#3 and ascr#4.[3][6]

-

Hermaphrodite Repulsion: At the higher concentrations that induce dauer formation, ascr#2 can be repulsive to hermaphrodites.[5]

-

Lifespan and Stress Resistance: Ascr#2 has been shown to extend the lifespan and increase stress resistance in adult C. elegans.[3]

Ascr#2 exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons.[5] Known receptors for ascr#2 include DAF-37, DAF-38, SRBC-64, and SRBC-66.[5] The binding of ascr#2 to these receptors initiates intracellular signaling cascades that ultimately influence conserved pathways such as the TGF-β and Insulin/IGF-1 signaling pathways, leading to changes in gene expression and behavior.[5]

Biosynthesis of ascr#2

The biosynthesis of ascr#2 is a multi-step process that involves the convergence of fatty acid metabolism and sugar biosynthesis. The fatty acid-like side chain is generated through peroxisomal β-oxidation, a process in which the gene daf-22 plays a critical role.[5] This side chain is then linked to the dideoxysugar ascarylose.

Signaling Pathways

Upon binding to its cognate GPCRs, such as DAF-37, on chemosensory neurons, ascr#2 initiates a signaling cascade that modulates the activity of downstream pathways, including the TGF-β and Insulin/IGF-1 pathways, to regulate dauer formation and other behaviors.

Quantitative Data

Table 2: Biological Activity of ascr#2

| Assay | Parameter | Value | Temperature | Reference |

| Dauer Formation | EC₅₀ | ~370 nM | 25°C | [5] |

| Dauer Formation | EC₅₀ | ~1100 nM | 20°C | [5] |

| Lifespan Extension | Concentration | 4 nM | 20°C | [3] |

| Lifespan Extension | Concentration | 400 nM | 20°C | [3] |

Experimental Protocols

Chemical Synthesis of ascr#2

A shorter, improved synthesis route has been reported which utilizes the monoglycosylation of (2R,5R)-hexane-2,5-diol with a protected ascarylose derivative.[2] This is followed by oxidation of the remaining secondary alcohol to the ketone and subsequent deprotection steps to yield ascr#2.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of ascr#2.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 (food source)

-

Synchronized L1 stage C. elegans

-

ascr#2 stock solution (in ethanol or DMSO)

-

M9 buffer

Protocol:

-

Prepare NGM plates containing the desired concentration of ascr#2. A stock solution of ascr#2 is added to the molten agar before pouring the plates. Control plates should contain the solvent alone.

-

Seed the plates with a small lawn of E. coli OP50.

-

Synchronize a population of C. elegans to the L1 stage by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.

-

Add a known number of synchronized L1 larvae to the center of the bacterial lawn on each plate.

-

Incubate the plates at 25°C for 48-72 hours.

-

Score the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

-

Calculate the percentage of dauer formation for each concentration of ascr#2.

Male Attraction Assay

This assay measures the chemoattractant properties of ascr#2 for male C. elegans.

Materials:

-

NGM agar plates

-

ascr#2 solution at various low concentrations (e.g., fM to nM range)

-

Solvent control (e.g., ethanol or water)

-

Adult male C. elegans

Protocol:

-

Take an unseeded NGM plate.

-

Spot a small volume (e.g., 1 µL) of the ascr#2 solution on one side of the plate and an equal volume of the solvent control on the opposite side.

-

Place a population of adult male worms in the center of the plate, equidistant from the two spots.

-

Allow the worms to move freely for a set period (e.g., 1 hour).

-

Count the number of males in the quadrant containing the ascr#2 spot versus the control quadrant.

-

A significant accumulation of males at the ascr#2 spot indicates attraction. A chemotaxis index can be calculated as (number of worms at ascr#2 - number of worms at control) / (total number of worms).

Conclusion